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Abstract

Seviteronel (VT-464) is a selective, orally bioavailable, non-steroidal small molecule that
represents a significant advancement in the treatment of castration-resistant prostate cancer
(CRPC) and certain types of breast cancer. Developed by Viamet Pharmaceuticals and
subsequently Innocrin Pharmaceuticals, seviteronel exhibits a dual mechanism of action,
functioning as both a cytochrome P450 17A1 (CYP17A1) 17,20-lyase inhibitor and an
androgen receptor (AR) antagonist. This dual activity allows it to both suppress the production
of androgens and block the androgen receptor signaling pathway, offering a potent therapeutic
strategy against hormone-driven cancers. This technical guide provides a comprehensive
overview of the discovery, detailed chemical synthesis, and biological evaluation of
seviteronel, intended for researchers and professionals in the field of drug development.

Discovery and Development

Seviteronel, formerly known as INO-464, emerged from research efforts to develop a more
selective CYP17A1 inhibitor than the first-generation drug, abiraterone acetate. The goal was
to preferentially inhibit the 17,20-lyase activity of CYP17A1, which is crucial for androgen
synthesis, while sparing the 17a-hydroxylase activity, thereby reducing the mineralocorticoid-
related side effects associated with abiraterone.[1][2] Viamet Pharmaceuticals utilized its
proprietary Metallophile Technology to design seviteronel. Innocrin Pharmaceuticals later
advanced its clinical development.[1][2] Seviteronel was granted fast-track designation by the
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U.S. Food and Drug Administration (FDA) for the treatment of prostate cancer in January 2016
and for breast cancer in April 2017.[1][2]

Mechanism of Action

Seviteronel's therapeutic efficacy stems from its dual mechanism of action:

e Selective CYP17A1 17,20-Lyase Inhibition: CYP17ALl is a key enzyme in the
steroidogenesis pathway, catalyzing both 17a-hydroxylase and 17,20-lyase reactions. The
17,20-lyase activity is the rate-limiting step for the production of androgens, such as
dehydroepiandrosterone (DHEA) and androstenedione. Seviteronel is approximately 10-fold
more selective for inhibiting the 17,20-lyase activity over the 17a-hydroxylase activity.[3] This
selectivity minimizes the disruption of cortisol synthesis and the consequent need for
concurrent corticosteroid administration.[4]

e Androgen Receptor (AR) Antagonism: In addition to inhibiting androgen synthesis,
seviteronel acts as a competitive antagonist of the androgen receptor.[3] It binds to both
wild-type and certain mutated forms of the AR, preventing the binding of androgens and
subsequent activation of AR-mediated signaling pathways that drive tumor growth.[3]

This dual mechanism provides a comprehensive blockade of the androgen signaling axis.

Signaling Pathway
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Caption: Seviteronel's dual mechanism targeting androgen synthesis and the androgen
receptor.

Chemical Synthesis Pathway

The chemical synthesis of seviteronel is detailed in patent W0O2016040896. The synthesis is a
multi-step process starting from commercially available materials. A representative synthetic
scheme is outlined below.

Synthesis Workflow

Several Steps Epoxidation Triazole Ring Opening Final Modification

Intermediate 2
(Epoxide)

Seviteronel

Intermediate 3
(Triazole opening)

Starting Materials
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Caption: A simplified workflow for the chemical synthesis of seviteronel.

A more detailed, albeit still generalized, synthetic route involves the following key
transformations:

o Preparation of the Naphthalene Core: The synthesis typically begins with a substituted
naphthalene starting material, which undergoes a series of reactions to introduce the
necessary functional groups.

» Epoxidation: A key step involves the formation of an epoxide intermediate.

» Ring-Opening with Triazole: The epoxide is then opened by a triazole nucleophile to
introduce the triazole moiety.

» Final Modifications and Purification: The resulting intermediate undergoes final chemical
modifications, followed by purification to yield seviteronel.

Disclaimer: The following is a generalized representation based on patent literature and may
not reflect the exact manufacturing process. Researchers should consult the primary literature
for precise experimental details.

Quantitative Data Summary

Table 1: In Vitro Activity of Seviteronel

Parameter Value Reference

CYP17A1 17,20-lyase

o 69 nM [1]
Inhibition (1IC50)
CYP17A1 17a-hydroxylase
o 670 nM [1]
Inhibition (IC50)
Selectivity for 17,20-lyase vs.
~10-fold [3]

17a-hydroxylase

Table 2: Summary of Phase | Clinical Trial in Women
with Breast Cancer (NCT02580448)
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Parameter 750 mg QD 600 mg QD 450 mg QD (RP2D)

Number of Patients 6 6 7

o 2 (Grade 3 mental
Dose-Limiting 1 (Grade 3
o ] status change, Grade 0
Toxicities (DLTSs) confusional state) o
3 delirium)

Tremor (42%),
Nausea (42%),
Vomiting (37%),
Fatigue (37%)

Most Common
Adverse Events
(Grade 1/2)

Clinical Benefit Rate

- - 2 of 7 subjects
at 16 weeks (TNBC)

Clinical Benefit Rate

- - 2 of 7 subjects
at 24 weeks (ER+)

Data adapted from Bardia A, et al. Cancer Res. 2018.[3]

Table 3: Summary of Phase | Clinical Trial in Men with

CRPC (NCT02012920)

Parameter 600 mg QD 750 mg QD 900 mg QD
Number of Patients 8 9 1

Dose-Limiting 0 1 (Grade 3 muscular
Toxicities (DLTSs) weakness)

Fatigue (71%),
Dizziness (52%),
Blurred vision (38%),
Dysgeusia (33%)

Most Common
Adverse Events
(Grade 1/2)

Recommended Phase

600 mg QD
2 Dose (RP2D) 9Q

Data adapted from Shore ND, et al. Clin Cancer Res. 2018.[5]
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Experimental Protocols
CYP17A1 Enzymatic Assay (Generalized Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of a compound
against CYP17ALl lyase activity.

Prepare Reagents:
- Recombinant CYP17A1
- Substrate (e.g., [3H]-17-OH-pregnenolone)
- NADPH-P450 reductase
- Seviteronel dilutions

l

Incubate enzyme, substrate,
and seviteronel at 37°C

'

Stop reaction
(e.g., with organic solvent)

:

Extract steroids

l

Analyze product formation
(e.g., by TLC or HPLC)

Calculate IC50

Click to download full resolution via product page
Caption: Workflow for a CYP17A1 enzymatic inhibition assay.

Methodology:
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» Reagent Preparation:

o Recombinant human CYP17A1 enzyme and NADPH-cytochrome P450 reductase are
prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

o Aradiolabeled substrate, such as [3H]-17a-hydroxypregnenolone, is used to monitor the
lyase reaction.

o Serial dilutions of seviteronel are prepared in a suitable solvent (e.g., DMSO).

Enzyme Reaction:

o The reaction mixture, containing the enzyme, reductase, and a specific concentration of
seviteronel or vehicle control, is pre-incubated at 37°C.

o The reaction is initiated by the addition of the radiolabeled substrate.

Reaction Termination and Product Extraction:

o After a defined incubation period, the reaction is stopped by the addition of an organic
solvent (e.qg., ethyl acetate).

o The steroid products are extracted from the aqueous phase.

Product Analysis:

o The extracted steroids are separated using thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC).

o The amount of radiolabeled product (DHEA) is quantified using a scintillation counter.

Data Analysis:

o The percentage of inhibition at each seviteronel concentration is calculated relative to the
vehicle control.

o The IC50 value is determined by fitting the data to a dose-response curve.
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Androgen Receptor Competitive Binding Assay
(Generalized Protocol)

This protocol outlines a general method for assessing the ability of seviteronel to compete with

a radiolabeled androgen for binding to the AR.

Methodology:

Receptor Preparation:

o A source of androgen receptor is required, which can be a purified recombinant AR protein
or a cytosolic fraction from an AR-expressing tissue (e.g., rat prostate).

Binding Reaction:

o A constant concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone
([3H]-DHT), is incubated with the AR preparation in the presence of varying concentrations
of seviteronel or a vehicle control.

Separation of Bound and Unbound Ligand:

o After incubation to allow binding to reach equilibrium, the bound and free radioligand are
separated. This can be achieved by methods such as dextran-coated charcoal adsorption
or filtration.

Quantification of Bound Ligand:
o The amount of radioactivity in the bound fraction is measured using a scintillation counter.
Data Analysis:

o The specific binding at each seviteronel concentration is calculated by subtracting the
non-specific binding (determined in the presence of a large excess of unlabeled DHT).

o The IC50 or Ki value for seviteronel is determined by analyzing the competition binding
curve.
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Pharmacokinetic Analysis by LC-MS/MS (Generalized
Protocol)

This protocol describes a general approach for the quantification of seviteronel in plasma
samples.[3]

Methodology:
e Sample Preparation:

o Plasma samples are thawed, and an internal standard (e.g., a deuterated analog of
seviteronel) is added.

o Proteins are precipitated by the addition of a solvent like acetonitrile.

o The sample is centrifuged, and the supernatant is collected for analysis.
o Chromatographic Separation:

o The extracted sample is injected into a liquid chromatography system.

o Seviteronel and the internal standard are separated from other plasma components on a
suitable analytical column (e.g., a C18 column) using a specific mobile phase gradient.

e Mass Spectrometric Detection:
o The eluent from the LC system is introduced into a tandem mass spectrometer.

o Seviteronel and the internal standard are ionized (e.g., by electrospray ionization) and
detected using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

e Quantification:
o A calibration curve is generated using standards of known seviteronel concentrations.

o The concentration of seviteronel in the plasma samples is determined by comparing the
peak area ratio of the analyte to the internal standard against the calibration curve.
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Conclusion

Seviteronel is a promising therapeutic agent with a novel dual mechanism of action that
effectively targets the androgen signaling pathway. Its selective inhibition of CYP17A1 17,20-
lyase and direct antagonism of the androgen receptor provide a robust rationale for its use in
the treatment of advanced prostate and breast cancers. The chemical synthesis of seviteronel
is a complex but well-defined process. The preclinical and clinical data generated to date
support its continued investigation and potential as a valuable addition to the armamentarium
of anti-cancer therapies. This technical guide provides a foundational understanding of
seviteronel for researchers and clinicians working to advance cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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